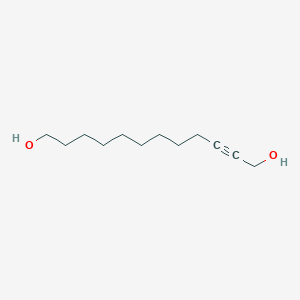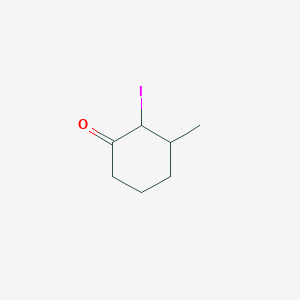![molecular formula C11H12I2O B14287315 {2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene CAS No. 115117-52-7](/img/structure/B14287315.png)
{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene is an organic compound characterized by the presence of two iodine atoms, an isopropoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as iodobenzene.
Vinylation: The vinyl group is introduced via a Heck reaction, where the iodobenzene derivative reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the iodine atoms, resulting in the formation of deiodinated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) are used under acidic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Deiodinated derivatives
Substitution: Brominated or nitrated benzene derivatives
Scientific Research Applications
{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene involves its interaction with specific molecular targets. The iodine atoms and vinyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The isopropoxy group can influence the compound’s solubility and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene: Unique due to the presence of both iodine atoms and an isopropoxy group.
{2,2-Diiodo-1-[(methyl)oxy]ethenyl}benzene: Similar structure but with a methyl group instead of an isopropoxy group.
{2,2-Diiodo-1-[(ethoxy)ethenyl}benzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
115117-52-7 |
|---|---|
Molecular Formula |
C11H12I2O |
Molecular Weight |
414.02 g/mol |
IUPAC Name |
(2,2-diiodo-1-propan-2-yloxyethenyl)benzene |
InChI |
InChI=1S/C11H12I2O/c1-8(2)14-10(11(12)13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
RJLASQAQMFNMBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=C(I)I)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


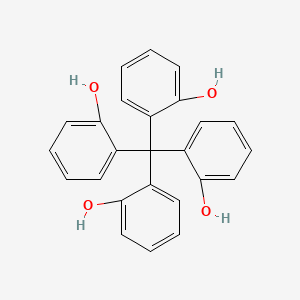
![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
![9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline](/img/structure/B14287242.png)
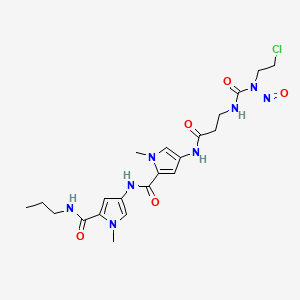
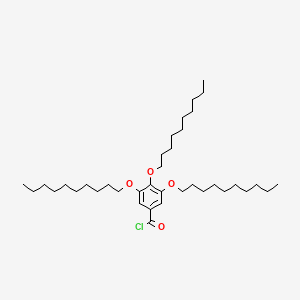
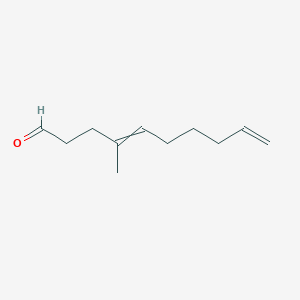
![(1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone]](/img/structure/B14287262.png)
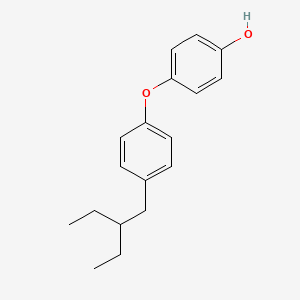
![4-{2-[4-(Dioctadecylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14287287.png)

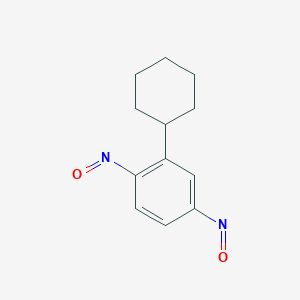
![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)
